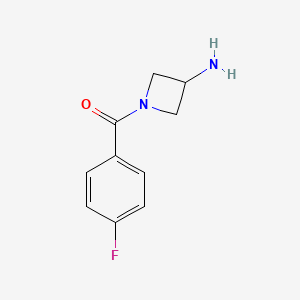

1-(4-Fluorobenzoyl)azetidin-3-amine

CAS No.: 1340197-90-1

Cat. No.: VC3080375

Molecular Formula: C10H11FN2O

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340197-90-1 |

|---|---|

| Molecular Formula | C10H11FN2O |

| Molecular Weight | 194.21 g/mol |

| IUPAC Name | (3-aminoazetidin-1-yl)-(4-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2 |

| Standard InChI Key | LZPKGUJKKSKNSY-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)F)N |

| Canonical SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)F)N |

Introduction

1-(4-Fluorobenzoyl)azetidin-3-amine is a synthetic organic compound with the molecular formula and a molecular weight of 194.21 g/mol. It is also known by its synonyms, including (3-aminoazetidin-1-yl)-(4-fluorophenyl)methanone. The compound features an azetidine ring substituted with an amine group and a fluorobenzoyl moiety, making it structurally unique and potentially bioactive .

Structural Characteristics

The structure of 1-(4-Fluorobenzoyl)azetidin-3-amine consists of:

-

A four-membered azetidine ring, which is relatively rare in organic compounds and contributes to its rigidity and reactivity.

-

A fluorobenzoyl group, which introduces electron-withdrawing properties due to the fluorine atom.

-

An amine group attached to the azetidine ring, enhancing its potential for hydrogen bonding and interactions with biological targets.

Visualization:

The compound's two-dimensional (2D) structure highlights its planar benzoyl group and non-planar azetidine ring, while the three-dimensional (3D) conformer reveals spatial orientation critical for docking studies .

Synthesis Pathways

While specific synthesis protocols for 1-(4-Fluorobenzoyl)azetidin-3-amine are not detailed in available literature, similar compounds are typically synthesized through:

-

Azetidine Ring Formation: Cyclization reactions involving dihaloalkanes and amines.

-

Fluorobenzoylation: Acylation of the azetidine intermediate with 4-fluorobenzoyl chloride in the presence of a base.

These steps ensure high yields and purity suitable for further biological evaluations.

Potential Applications

Although specific biological activity data for this compound is limited, its structural features suggest potential applications in medicinal chemistry:

-

Anticancer Activity: The presence of an azetidine ring has been associated with cytotoxic properties in other compounds, making it a candidate for anticancer research.

-

Drug Design: The fluorobenzoyl group enhances lipophilicity and metabolic stability, characteristics desirable in drug development.

Analogous Studies

Compounds with similar structural motifs have demonstrated:

-

Antimicrobial activity against Gram-positive and Gram-negative bacteria .

-

Anticancer properties through inhibition of tumor cell growth .

Future Directions

Given its structural framework:

-

Biological Screening: Comprehensive in vitro assays are needed to evaluate antimicrobial, anticancer, or anti-inflammatory properties.

-

Molecular Docking: Computational studies could predict binding affinities to biological targets such as enzymes or receptors.

-

Derivatization: Modifications at the fluorobenzoyl or azetidine sites could optimize activity and specificity.

Challenges

The lack of extensive published data on this compound necessitates further exploration into its synthesis scalability, toxicity profile, and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume